Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C20H23F2N3O3 and a molecular weight of 391.41 g/mol. This compound belongs to the quinoline class and is characterized by its unique structural features, including a cyclopropyl group, difluoro substitution, and a 3-methylpiperazin-1-yl moiety.
Preparation Methods
The synthesis of Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: : The quinoline core can be synthesized through a Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Fluorine Atoms: : Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the difluoro groups at the 6 and 8 positions.
Attachment of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Introduction of the 3-Methylpiperazin-1-yl Moiety: : This step involves the reaction of the quinoline core with 3-methylpiperazine under suitable conditions to form the desired compound.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines to replace existing substituents.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various derivatives of the quinoline core, modified by the introduction or alteration of functional groups.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : It can be used as a tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: : The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: : It is used in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes or chemical transformations.
Comparison with Similar Compounds
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate: : This compound differs by the absence of the dihydro moiety.
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate: : This compound has a similar structure but lacks the difluoro substitution.
These compounds share similarities in their core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZIKBVCDQFOAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551188 |
Source
|
Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103460-87-3 |
Source
|
Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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